HDAC6 Selectivity: Target Compound vs. Classical Hydroxamic Acid Pan-Inhibitors (SAHA)
The target compound demonstrates a defined isoform selectivity window, preferentially inhibiting HDAC6 over HDAC1. It displays a 40-fold selectivity factor for HDAC6, which is a critical differentiator from non-selective hydroxamic acid pan-inhibitors such as SAHA (Vorinostat) that typically exhibit equipotency across class I and IIb isoforms [1].
| Evidence Dimension | HDAC Isoform Selectivity (HDAC6 vs. HDAC1) |
|---|---|
| Target Compound Data | HDAC6 IC50: 240 nM; HDAC1 IC50: 9,710 nM |
| Comparator Or Baseline | Internal comparator (HDAC1). Contrasted with SAHA (Class-level): HDAC1 IC50 ~10-50 nM; HDAC6 IC50 ~10-50 nM. |
| Quantified Difference | Selectivity ratio (HDAC1/HDAC6) = ~40-fold for target compound; ~1-fold for SAHA. |
| Conditions | Recombinant human full-length N-terminal GST-tagged HDAC6 expressed in Sf9 insect cells; Recombinant human C-terminal His-tagged HDAC1 expressed in Sf9 insect cells using Fluor de Lys assay. |
Why This Matters
High HDAC6 selectivity minimizes the severe cell-cycle arrest and bone marrow toxicity associated with class I HDAC inhibition, making this scaffold preferable for developing anti-inflammatory or neurodegenerative therapeutics.
- [1] BindingDB Entry BDBM50573497 (ChEMBL Activity ID: CHEMBL4864065). (n.d.). Inhibition of recombinant human HDAC6 and HDAC1. View Source
